4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a CAS number of 95233-12-8. It features a cyclohexane ring substituted with a methoxy group (–OCH₃) and a carboxylic acid group (–COOH) at the fourth position. This compound exists as a mixture of cis and trans isomers, which can influence its chemical behavior and interactions in various applications .
There is no documented information on the mechanism of action of 4-MCHA in biological systems or its interaction with other compounds.
Due to the lack of research on 4-MCHA, no information on its safety or potential hazards like toxicity or flammability is available. It's important to handle any unknown compound with caution and follow general laboratory safety protocols.
4-Methoxycyclohexanecarboxylic acid can be synthesized through various methods, including the alkylation of cyclohexanecarboxylic acid with methyl iodide or the reduction of 4-methoxycyclohexanecarboxylate esters. Researchers have characterized the structural and chemical properties of this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Several methods exist for synthesizing 4-methoxycyclohexanecarboxylic acid:
These synthetic routes allow for the production of both cis and trans isomers, providing flexibility in obtaining desired configurations .
4-Methoxycyclohexanecarboxylic acid serves various purposes in chemical synthesis and research:
Several compounds share structural similarities with 4-methoxycyclohexanecarboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 3-Methoxycyclohexanecarboxylic acid | Methoxy at the third position | Different stereochemistry influences reactivity |
| 4-Ethoxycyclohexanecarboxylic acid | Ethoxy group instead of methoxy | Potentially different solubility properties |
| Cyclohexanepropanoic acid | Propanoic acid substituent | Larger alkyl chain affects hydrophobicity |
While these compounds share similar functional groups, the position of substituents significantly alters their chemical behavior, reactivity, and potential applications .
Irritant